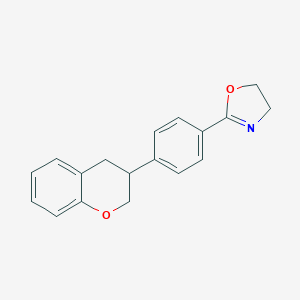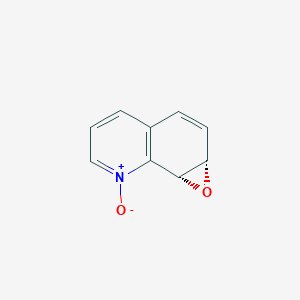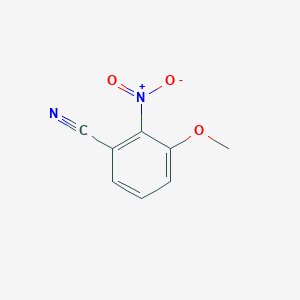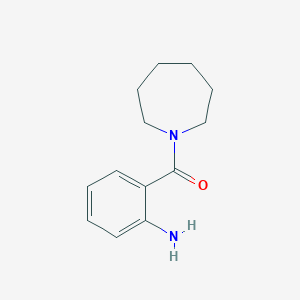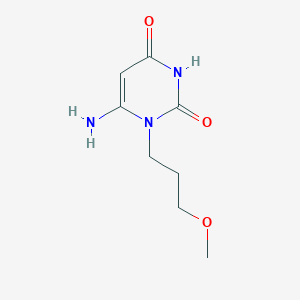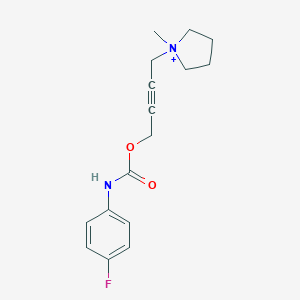
4-F-PyMcN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-F-PyMcN is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective agonist of the muscarinic acetylcholine receptor M1 subtype. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In
Wirkmechanismus
4-F-PyMcN acts as a selective agonist of the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in various physiological processes, including learning and memory, attention, and motor control. Activation of the M1 receptor by 4-F-PyMcN leads to increased neurotransmitter release, which results in improved cognitive function and motor control.
Biochemische Und Physiologische Effekte
4-F-PyMcN has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to increase neurotransmitter release and improve synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-F-PyMcN in lab experiments is its selectivity for the M1 receptor subtype. This allows for more targeted and specific research on the role of this receptor in various physiological processes. However, one limitation of using 4-F-PyMcN is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-F-PyMcN. One area of interest is its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 4-F-PyMcN and its effects on various physiological processes. This could lead to the development of new treatments for neurological disorders and other conditions.
Synthesemethoden
The synthesis of 4-F-PyMcN involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride to yield 4-F-PyMcN. This synthesis method has been successfully used to produce 4-F-PyMcN in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-F-PyMcN has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
Eigenschaften
CAS-Nummer |
147047-25-4 |
|---|---|
Produktname |
4-F-PyMcN |
Molekularformel |
C16H20FN2O2+ |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |
InChI-Schlüssel |
QPJXLGDWRGOCFK-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Andere CAS-Nummern |
147047-25-4 |
Synonyme |
1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



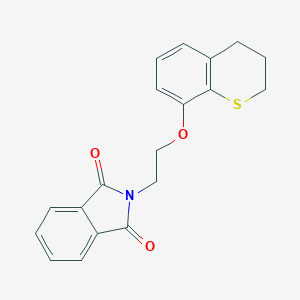
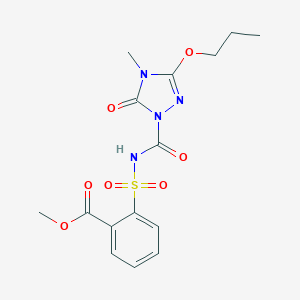
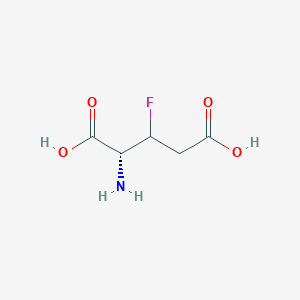
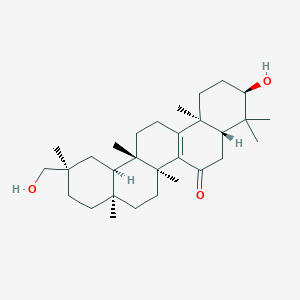
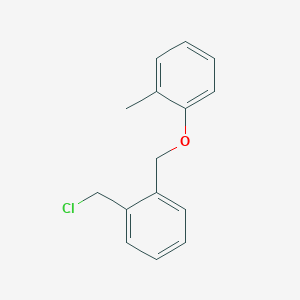
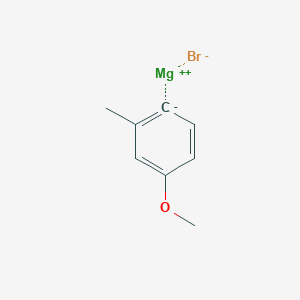
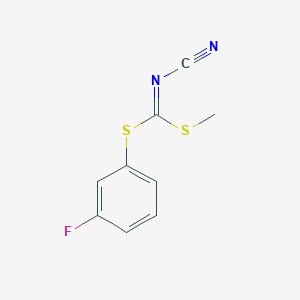
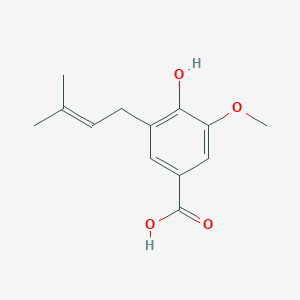
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
